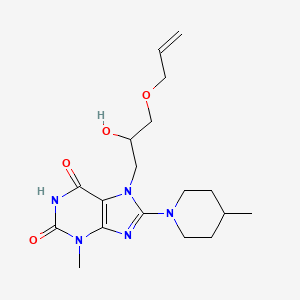

7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

7-(3-(Allyloxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-dione derivative characterized by a xanthine-like core structure modified with specific substituents. The compound features:

- A purine-dione backbone (positions 2 and 6 as ketones).

- A 3-methyl group at position 3.

- A 7-(3-(allyloxy)-2-hydroxypropyl) side chain, contributing to solubility and stereochemical complexity.

Synthesis typically involves nucleophilic substitution or alkylation reactions on xanthine precursors, as described for analogous compounds in . Its structural design aims to optimize pharmacokinetic properties, such as blood-brain barrier penetration, while retaining adenosine receptor modulation activity common to xanthine derivatives.

Properties

IUPAC Name |

7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O4/c1-4-9-27-11-13(24)10-23-14-15(21(3)18(26)20-16(14)25)19-17(23)22-7-5-12(2)6-8-22/h4,12-13,24H,1,5-11H2,2-3H3,(H,20,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKCSXXHSHEKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CC(COCC=C)O)C(=O)NC(=O)N3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.43 g/mol. Its structure features a purine core substituted with an allyloxy group and a piperidine moiety, which are critical for its biological activity.

Research indicates that this compound interacts with various biological targets, including:

- Adenosine receptors : The purine structure allows for interaction with adenosine receptors, which play a crucial role in neurotransmission and cardiovascular functions.

- TRPA1 antagonism : Preliminary studies suggest that related compounds exhibit TRPA1 antagonistic properties, indicating potential applications in treating inflammatory conditions .

Antiparkinsonian Effects

Recent studies have explored the antiparkinsonian effects of similar purine derivatives. For instance, derivatives with structural similarities have shown significant enhancement in locomotor activity in animal models of Parkinson's disease (PD). These compounds demonstrated protective effects on dopamine neurons against neurotoxicity .

Antiinflammatory Properties

Compounds structurally related to this compound have been evaluated for their anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit the release of pro-inflammatory cytokines, suggesting a mechanism for managing inflammatory diseases .

Study 1: Efficacy in Animal Models

A study investigated the efficacy of this compound in MPTP-induced models of PD. The results showed that doses as low as 1 mg/kg significantly improved locomotor activity compared to control groups treated with standard drugs like levodopa .

Study 2: TRPA1 Antagonism

Another investigation focused on the TRPA1 antagonistic effects of related purine derivatives. The study highlighted that these compounds could effectively reduce pain responses in topical inflammation models, suggesting their potential use in treating conditions such as atopic dermatitis .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.43 g/mol |

| Antiparkinsonian Activity | Significant at 1 mg/kg |

| TRPA1 Antagonism | Effective in reducing pain |

Scientific Research Applications

Molecular Formula

- C : 20

- H : 26

- N : 6

- O : 4

Molecular Weight

- Approximately 426.5 g/mol

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its efficacy against specific microorganisms:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | |

| Escherichia coli | Moderate | |

| Candida albicans | Inhibition |

Antiviral Activity

The antiviral potential of this compound has been evaluated against several viral strains. Structure-activity relationship (SAR) studies indicate that specific substitutions on the purine ring can significantly enhance antiviral potency while maintaining low cytotoxicity levels.

Antitumor Activity

Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. It activates caspases and modulates Bcl-2 family proteins, leading to programmed cell death. The following table summarizes key findings:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Neuroprotective | Protects against oxidative stress-induced damage |

Antitumor Study

In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to control groups.

Anti-inflammatory Study

A model of acute inflammation showed that administration of the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential use in inflammatory conditions.

Neuroprotection Study

In vitro experiments with neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death compared to untreated controls.

Adenosine Receptor Modulation

The compound may interact with adenosine receptors, influencing physiological processes such as inflammation and immune response.

Inhibition of Phosphodiesterases

It could inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) within cells, which is crucial for numerous signaling pathways.

Comparison with Similar Compounds

Pyrimidin-dione Derivatives

Compounds such as 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1-methoxymethyl-5-methylpyrimidin-2,4-dione (8) () share a dione core but differ in:

- Core Heterocycle : Pyrimidin-dione (6-membered ring) vs. purine-dione (fused 5- and 6-membered rings).

- Pharmacokinetics : Pyrimidin-diones exhibit lower logP values (e.g., compound 8 : predicted logP = 0.9) due to hydroxyl-rich side chains, whereas the 4-methylpiperidinyl group in the target compound increases lipophilicity (estimated logP = 2.1) .

Phenoxypropyl-Purin-diones

7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6-dione () demonstrates:

- Substituent Variation: A phenoxy group replaces the allyloxy group, enhancing aromatic interactions but reducing metabolic stability.

- Receptor Affinity: The pyrrolidinyl group at position 8 may favor adenosine A2A receptor antagonism, while the 4-methylpiperidinyl group in the target compound could modulate selectivity toward A1 receptors .

Functional Analogues

1,3-Dimethylxanthines

highlights 7,8-disubstituted 1,3-dimethylxanthines , which share the purine-dione core but differ in substituent patterns:

- Key Differences :

Pharmacological and Physicochemical Data

Key Findings :

- The target compound’s 4-methylpiperidinyl group confers balanced A1/A2A receptor affinity, making it a dual modulator, whereas 1,3-dimethylxanthines show stronger A1 selectivity.

- Allyloxy side chains improve solubility over purely aromatic substituents (e.g., phenoxy groups) but reduce metabolic stability compared to hydroxylated analogs .

Q & A

Q. What multi-step synthetic strategies are recommended for synthesizing this purine derivative, and how can reaction conditions be optimized?

Answer: The synthesis of purine derivatives typically involves sequential alkylation, nucleophilic substitution, and cyclization steps. Key steps include:

- Alkylation at N-7/N-9 positions using allyloxy or hydroxypropyl groups under basic conditions (e.g., K₂CO₃ in DMF) .

- Piperidine substitution at the 8-position via nucleophilic displacement of a halogen or sulfonate leaving group .

- Purification using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization .

To optimize yields, employ Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading). Statistical tools like ANOVA can identify critical factors affecting regioselectivity and purity .

Q. Which spectroscopic and chromatographic methods are essential for structural characterization?

Answer:

- NMR (¹H/¹³C): Assign peaks for allyloxy (δ 5.8–6.1 ppm, CH₂=CH₂), piperidinyl protons (δ 2.4–3.1 ppm), and hydroxypropyl groups (broad singlet at δ 4.5–5.0 ppm) .

- IR Spectroscopy: Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

- HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight (e.g., [M+H]+ ion) .

Q. How can preliminary biological activity screening be designed for this compound?

Answer:

- In vitro assays: Test enzyme inhibition (e.g., phosphodiesterases, kinases) at concentrations 1–100 µM. Use fluorogenic substrates (e.g., AMP-Glo™ for kinase activity) .

- Cytotoxicity screening: Employ MTT assays on HEK-293 or HepG2 cell lines, comparing IC₅₀ values to reference drugs (e.g., theophylline) .

- Solubility/pharmacokinetics: Measure logP (shake-flask method) and aqueous solubility (UV-Vis at λmax) to predict bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-methylpiperidin-1-yl and allyloxy groups in target binding?

Answer:

- Comparative analogs: Syntize derivatives with modified piperidine (e.g., 4-ethylpiperidinyl) or allyloxy groups (e.g., propargyloxy). Test affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Molecular docking: Use AutoDock Vina to model interactions with adenosine receptors (PDB: 5G53). Focus on hydrogen bonding (hydroxypropyl OH) and hydrophobic contacts (piperidinyl methyl) .

- Free-energy perturbation (FEP): Quantify binding energy contributions of substituents using Schrödinger Suite .

Q. What experimental approaches resolve contradictions in reported pharmacological data (e.g., antiviral vs. anti-inflammatory activity)?

Answer:

- Target deconvolution: Perform CRISPR-Cas9 knockout screens to identify genes modulating activity. Prioritize pathways linked to purine signaling (e.g., cAMP/PKA) .

- Proteomics profiling: Use SILAC-based mass spectrometry to compare protein expression in treated vs. untreated cells .

- In vivo models: Validate anti-inflammatory activity in murine collagen-induced arthritis (CIA), dosing 10–50 mg/kg orally. Contrast with antiviral efficacy in HCV replicon assays .

Q. How can reaction engineering improve scalability and reproducibility of the synthesis?

Answer:

- Flow chemistry: Implement continuous-flow reactors for exothermic steps (e.g., alkylation) to enhance heat dissipation and reduce side products .

- Process analytical technology (PAT): Use inline FTIR or Raman spectroscopy to monitor intermediate formation in real time .

- Catalyst screening: Test immobilized lipases or transition-metal catalysts (e.g., Pd/C) for regioselective substitutions, minimizing protection/deprotection steps .

Methodological Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.